molecular formula C20H22FN5O2 B2628175 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 893964-02-8

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2628175
CAS No.: 893964-02-8
M. Wt: 383.427
InChI Key: OXONVRVSUUFOJR-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex purine-derived heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This structurally sophisticated molecule features a purine core, a fundamental heterocyclic aromatic organic compound that occurs naturally in living organisms as components of DNA and RNA nucleobases (adenine and guanine) and various cellular metabolites . Its specific molecular architecture, incorporating a 4-fluorophenyl substituent and a 1,7-dimethyl-3-(2-methylprop-2-en-1-yl) side chain, suggests potential as a key intermediate or active compound in pharmacological investigations. Compounds within this structural class (pyrrolopyrimidine and purine derivatives) have demonstrated substantial research value in modulating abnormal cell growth pathways, with particular relevance to oncology research and the development of targeted therapeutic agents . The mechanism of action for purine analogs typically involves inhibition of key enzymatic processes; for instance, the well-documented purine analog allopurinol exerts its effects through potent inhibition of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid . Similarly, this compound's structural features suggest potential for targeted interference with purine metabolism pathways or kinase signaling cascades. Researchers utilize this compound primarily for investigating signal transduction mechanisms, enzyme inhibition studies, and exploring structure-activity relationships in drug discovery programs. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-12(2)9-26-18(27)16-17(23(4)20(26)28)22-19-24(10-13(3)11-25(16)19)15-7-5-14(21)6-8-15/h5-8,13H,1,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXONVRVSUUFOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases, leading to the development of new treatments .

Industry

In industry, this compound can be used in the production of specialty chemicals, materials, and other products that require its unique properties .

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Reactivity

  • Isoprenyl vs. Benzyl Groups : The target compound’s 2-methylprop-2-en-1-yl substituent likely increases lipophilicity (logP ~3.5 estimated) compared to the 2-methylbenzyl group in (logP ~3.1). This difference may enhance membrane permeability but reduce aqueous solubility.

Core Structure and Conformational Flexibility

  • Pyrimido[1,2-g]purine vs. Pyrido[1,2-e]purine : The target’s pyrimido[1,2-g]purine core (six- and seven-membered rings) offers greater rigidity than pyrido[1,2-e]purine derivatives (e.g., ), which may restrict binding to flexible active sites .
  • Chromen-4-one Hybrids (Example 109) : Compounds like Example 109 incorporate a chromen-4-one moiety, enabling π-π stacking interactions absent in purine-dione analogs .

Research Findings and Structure-Activity Relationships (SAR)

  • Fluorophenyl Role: Fluorine at the para position enhances binding to adenosine receptors in purine derivatives, as seen in and .
  • Alkyl Chain Impact : Longer chains (e.g., oct-1-ynyl in ) improve pharmacokinetic profiles but may reduce target specificity.

Biological Activity

The compound 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available literature and research findings.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • IUPAC Name : 9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Its structure facilitates binding to these targets, influencing pathways related to cell proliferation and apoptosis. Specific pathways affected may include signal transduction and metabolic regulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Inhibition of Enzymes : Some derivatives have demonstrated potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. For instance:
    • A related compound showed Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 .
  • Antitumor Activity : Several studies suggest that these compounds can inhibit cancer cell proliferation:
    • In vitro assays indicated effective inhibition against cancer cell lines with mutant BRCA1/2 genes .
  • Cell Cycle Regulation : Compounds in this class may induce cell cycle arrest and apoptosis in cancer cells:
    • For example, certain derivatives have been shown to increase acetyl-histone H3 levels and induce G1 phase arrest .

Case Study 1: Antitumor Efficacy

A study involving a derivative of the compound demonstrated significant antitumor efficacy in xenograft models of breast cancer. The compound was administered orally and showed improved outcomes when combined with standard chemotherapy agents like temozolomide and cisplatin .

Case Study 2: Enzyme Inhibition

Another investigation highlighted the dual inhibitory effects on PARP enzymes in human cancer cell lines. The compound's ability to prevent PARP-mediated PARylation showcased its potential as a therapeutic agent in cancers associated with DNA repair deficiencies .

Data Tables

Biological ActivityObserved EffectsReference
PARP InhibitionKi = 1.2 nM (PARP1), 0.87 nM (PARP2)
Antitumor ActivityEC50 = 0.3 nM (MX-1), 5 nM (Capan-1)
Cell Cycle ArrestInduces G1 arrest; increases acetyl-histone H3

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